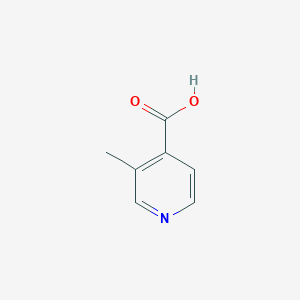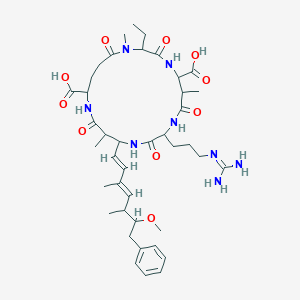
Dihydronodularin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydronodularin is a naturally occurring compound that belongs to the class of diterpenoids. It was first isolated from the marine sponge, Nodularia spumigena, and has since been found in various other marine organisms. Dihydronodularin has attracted significant scientific interest due to its potential therapeutic properties.
作用机制
The mechanism of action of dihydronodularin is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. For example, dihydronodularin has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been found to activate the AMPK pathway, which is involved in cellular energy homeostasis.
生化和生理效应
Dihydronodularin has been found to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. It has also been found to modulate the activity of several enzymes, including protein kinases and phosphodiesterases.
实验室实验的优点和局限性
Dihydronodularin has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and has been found to exhibit potent therapeutic effects at low concentrations. However, there are also several limitations to its use. For example, dihydronodularin is highly toxic and can be difficult to handle. It also has poor solubility in water, which can make it challenging to administer.
未来方向
There are several future directions for research on dihydronodularin. One area of interest is the development of more efficient synthesis methods. Another area of interest is the identification of the precise mechanism of action of dihydronodularin. This could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to determine the safety and efficacy of dihydronodularin in vivo, as well as its potential for use in combination with other therapeutic agents.
Conclusion
In conclusion, dihydronodularin is a naturally occurring compound with significant therapeutic potential. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, and has been the subject of numerous scientific studies. While there are several advantages to its use in lab experiments, there are also several limitations that need to be addressed. Despite these challenges, dihydronodularin remains a promising candidate for the development of new therapies for cancer and other diseases.
合成方法
Dihydronodularin can be synthesized through several methods, including total synthesis and semi-synthesis. Total synthesis involves the complete chemical synthesis of the compound from simple starting materials. Semi-synthesis, on the other hand, involves the modification of a naturally occurring precursor molecule to produce the desired compound. Both methods have been used to produce dihydronodularin, with varying degrees of success.
科学研究应用
Dihydronodularin has been the subject of numerous scientific studies, primarily due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Specifically, dihydronodularin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to reduce inflammation and inhibit the replication of several viruses, including HIV-1 and HCV.
属性
CAS 编号 |
146109-35-5 |
|---|---|
产品名称 |
Dihydronodularin |
分子式 |
C41H62N8O10 |
分子量 |
827 g/mol |
IUPAC 名称 |
9-[3-(diaminomethylideneamino)propyl]-2-ethyl-12-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |
InChI |
InChI=1S/C41H62N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h9-11,13-14,16-17,21,24-26,28-32,34H,8,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+ |
InChI 键 |
RLFXWEJNSCUBRW-ASMFZGAFSA-N |
手性 SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/C(C)C(CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O |
SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O |
规范 SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O |
同义词 |
(MeAbu(5))nodularin dihydronodularin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



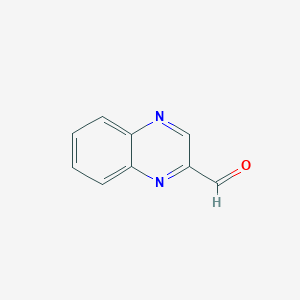

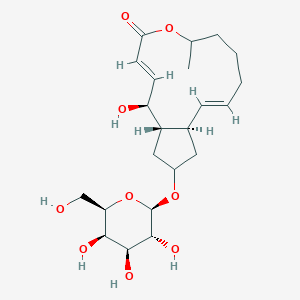
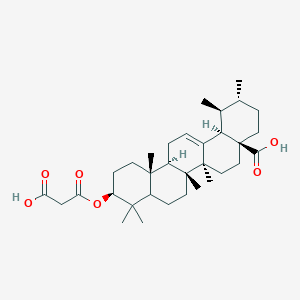
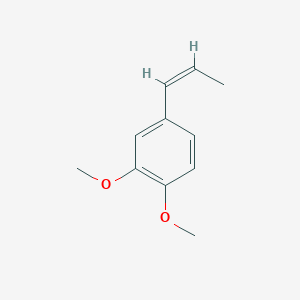
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)


![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
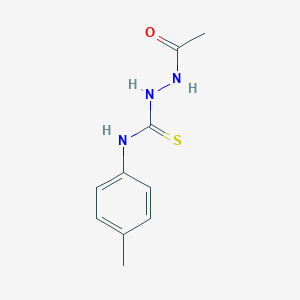
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
